molecular formula C8H6ClNOS B085931 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole CAS No. 13386-49-7

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

Cat. No. B085931
CAS RN: 13386-49-7
M. Wt: 199.66 g/mol
InChI Key: GGBVJLIWOXIYQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-furyl)-2-substituted thiazoles, closely related to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, has been facilitated through hypervalent iodine oxidation of 2-acetylfuran, followed by treatment with thioureas or thioamides (Singh, Naithani, Aggarwal, & Prakash, 1998). Another method involves the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone, leading to the formation of a similar compound (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole has been characterized. For instance, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was studied, revealing a monoclinic space group with specific crystal parameters (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Chemical Reactions and Properties

Various chemical reactions, such as nitration, of thiazole derivatives have been explored. For example, nitration of 4-methyl-2-[2-(nitro-2-furyl)vinyl]thiazole leads to the formation of complex compounds, indicating the reactivity of the thiazole ring and its derivatives under certain conditions (Saldabol & Popelis, 1977).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystalline nature, have been documented. For example, a synthesized 4-(5-amino-2-furyl)thiazole derivative had a melting point of 105°C (Swaminathan, Ichikawa, & Bryan, 1986).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are influenced by their structural configurations. For instance, the presence of a chloromethyl group in such compounds allows for further chemical modifications, indicating their reactivity and potential for synthesis of various derivatives (Simurova, Popova, Mayboroda, & Karmachov, 2020).

Scientific Research Applications

Synthesis and Transformation

The compound 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is utilized in the synthesis of 4-phosphorylated derivatives of 1,3-azoles, highlighting its role in the formation of compounds with diverse chemical and biological properties. Such derivatives exhibit a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, among others, demonstrating the compound's significance in the development of pharmacologically active agents (Abdurakhmanova et al., 2018).

Biological Potential of Thiazolidin-4-ones

Research on 1,3-thiazolidin-4-ones and their functionalized analogues, such as glitazones, rhodanines, and pseudothiohydantoins, underscores the vast pharmacological importance of thiazole derivatives. These compounds are integral to a wide range of commercial pharmaceuticals and have shown promising future applications in medicinal chemistry against various diseases (Santos et al., 2018).

Exploration of 4-Thiazolidinone Activities

The 4-thiazolidinone scaffold is recognized for its wide spectrum of biological activities. The literature reveals its potential across various pharmacological domains, emphasizing the ongoing interest in synthesizing new compounds based on 4-thiazolidinone moieties to explore their diverse biological potential. This highlights the compound's role in drug discovery and development processes (ArunlalV et al., 2015).

Heterocyclic Synthesis Utilization

The compound's derivatives are utilized in synthesizing fused heterocycles, showcasing the powerful synthetic potential of 4-(2-R-aryl)-1,2,3-thiazoles in creating a variety of heterocyclic compounds. This capacity for creating structurally diverse heterocycles is critical for the development of novel therapeutic agents (Petrov et al., 2013).

Pharmacological Applications of Thiazole Derivatives

The thiazole ring, including its derivatives, is a nucleus for developing drugs with a range of biological activities such as antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties. The versatility of thiazole-based compounds in drug design and development underscores the significance of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole in medicinal chemistry (Leoni et al., 2014).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a specialized database. If you have access to a university library, they may be able to help you access more specialized resources.


properties

IUPAC Name

4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBVJLIWOXIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415440
Record name 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

CAS RN

13386-49-7
Record name 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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